N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide
Description
N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide is a synthetic organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a 1,4-dioxaspiro[4.6]undecane moiety is linked to a 2,2-dimethylpropanamide group. The spirocyclic framework imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)13(17)16-10-12-11-18-15(19-12)8-6-4-5-7-9-15/h12H,4-11H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSNIVNUGBCZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1COC2(O1)CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide typically involves the following steps:
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Formation of the Spirocyclic Intermediate: : The initial step involves the synthesis of the 1,4-dioxaspiro[4.6]undecane core. This can be achieved through a cyclization reaction of appropriate diol precursors under acidic conditions.
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Attachment of the Amide Group: : The spirocyclic intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This step forms the amide linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
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Reduction: : Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
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Substitution: : Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted spirocyclic derivatives.
Scientific Research Applications
N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide has diverse applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
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Biology: : Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
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Medicine: : Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
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Industry: : Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure can enhance binding affinity and specificity, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.6]undecan-8-one: Another spirocyclic compound with a similar core structure but different functional groups.
{1,4-dioxaspiro[4.6]undecan-2-yl}methanamine: Features a spirocyclic structure with an amine group instead of an amide.
Uniqueness
N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide is unique due to its specific combination of a spirocyclic core and an amide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
